molecular formula C11H15NO2 B564306 Ethyl 3-(ethylamino)benzoate CAS No. 102362-81-2

Ethyl 3-(ethylamino)benzoate

Cat. No.: B564306
CAS No.: 102362-81-2
M. Wt: 193.246
InChI Key: ILUWJNMEDRWSHF-UHFFFAOYSA-N
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Description

Ethyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 3-(ethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its local anesthetic properties and potential use in pain management.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Ethyl 3-(ethylamino)benzoate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it comes with precautionary statements . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

Benzoate compounds, which include Ethyl 3-(ethylamino)benzoate, have been studied for their role in local anesthetics

Cellular Effects

Benzoate compounds have been shown to have anesthetic effects, suggesting that they may influence cell function

Molecular Mechanism

Benzoate compounds have been shown to interact with sodium ion channels on nerve membranes, reducing the passage of sodium ions through the sodium ion channel and thereby blocking the conduction of nerve impulses . This suggests that this compound may have similar interactions with biomolecules and effects on gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and has a predicted boiling point of 313.5° C at 760 mmHg .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Related compounds have been shown to have dosage-dependent effects. For example, PRL-8-53, a nootropic substituted phenethylamine, has been shown to have an oral LD50 in mice of 860 mg/kg, indicating a high therapeutic index .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Benzoate metabolism has been studied extensively in various organisms. In bacteria, the β-ketoadipate pathway is a well-studied pathway for microbial degradation of aromatic compounds, including benzoate .

Transport and Distribution

It is known that benzoate compounds can be transported along the cytoskeleton to their ultimate destination in the cell .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds have been shown to localize in specific cellular compartments. For example, mRNA molecules, which are often used in research involving this compound, have been shown to localize in specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(ethylamino)benzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(ethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly employed.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the amino group.

    Methyl 3-(ethylamino)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Benzocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(ethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12-10-7-5-6-9(8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUWJNMEDRWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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